molecular formula C10H10N2O6 B8345738 N-(p-nitrobenzyloxycarbonyl)glycine CAS No. 4596-53-6

N-(p-nitrobenzyloxycarbonyl)glycine

Cat. No.: B8345738
CAS No.: 4596-53-6
M. Wt: 254.20 g/mol
InChI Key: XPECMNXMBZGWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(p-nitrobenzyloxycarbonyl)glycine is a useful research compound. Its molecular formula is C10H10N2O6 and its molecular weight is 254.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

4596-53-6

Molecular Formula

C10H10N2O6

Molecular Weight

254.20 g/mol

IUPAC Name

2-[(4-nitrophenyl)methoxycarbonylamino]acetic acid

InChI

InChI=1S/C10H10N2O6/c13-9(14)5-11-10(15)18-6-7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,15)(H,13,14)

InChI Key

XPECMNXMBZGWLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)NCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

One and one half grams of glycine is slurried in 235 ml of a 80/20 minute of ethyl alcohol/water. To this is added 5.6 ml of triethylamine, solution occurs, followed by 6.36 g of product from Example 254. A precipitate forms and the reaction is stirred overnight at room temperature. The reaction mixture is concentrated in vacuo. The resulting oil is dissolved in water and ethyl alcohol, the pH is adjusted to 1.5 with concentrated hydrochloric acid and the volume is reduced. The reaction mixture is extracted with methylene chloride, the organic layer is washed with water and concentrated in vacuo. The residue is purified by chromatography (Silica gel: ethyl acetate) to give 2.83 g of the desired product.
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Synthesis routes and methods II

Procedure details

A 3.75 g portion of glycine was dissolved in 25 ml of 2N sodium hydroxide aqueous solution, and to the resulting solution cooled on an ice bath were simultaneously added in dropwise 10.77 g of p-nitrobenzyloxycarbonyl chloride dissolved in ether and 12.5 ml of 4N sodium hydroxide aqueous solution. After stirring at the same temperature for 2 hours, the reaction solution was washed with ether, the resulting aqueous layer was adjusted to acidic with concentrated hydrochloric acid, and the thus precipitated solid material was collected by filtration, washed with water and then dried to yield 11.98 g of N-(p-nitrobenzyloxycarbonyl)glycine as a white solid.
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12.5 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

One and one half grams of glycine is slurried in 235 ml of a 80/20 mixture of ethyl alcohol/water. To this is added 5.6 ml of triethylamine, solution occurs, followed by 6.36 g of product from Example 254. A precipitate forms and the reaction is stirred overnight at room temperature. The reaction mixture is concentrated in vacuo. The resulting oil is dissolved in water and ethyl alcohol, the pH is adjusted to 1.5 with concentrated hydrochloric acid and the volume is reduced. The reaction mixture is extracted with methylene chloride, the organic layer is washed with water and concentrated in vacuo. The residue is purified by chromatography (Silica gel: ethyl acetate) to give 2.83 g of the desired product.
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0 (± 1) mol
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reactant
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ethyl alcohol water
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0 (± 1) mol
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80/20
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235 mL
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6.36 g
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5.6 mL
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